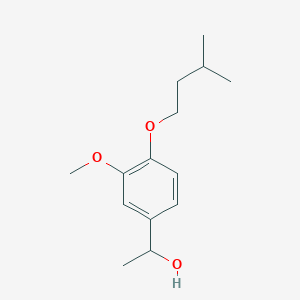

1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol

Description

1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol is an organic compound characterized by its unique structure, which includes a methoxy group and an iso-pentoxy group attached to a phenyl ring, along with an ethanol moiety

Propriétés

IUPAC Name |

1-[3-methoxy-4-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-10(2)7-8-17-13-6-5-12(11(3)15)9-14(13)16-4/h5-6,9-11,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRNTDDAGHTIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol typically involves the reaction of 3-methoxy-4-iso-pentoxybenzaldehyde with a suitable reducing agent. Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method is advantageous due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the compound can yield the corresponding alkane.

Substitution: The methoxy and iso-pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted phenyl ethanol derivatives.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

This compound has been investigated for its potential biological activities. Studies have shown that it can interact with various enzymes and biological pathways:

- Enzyme Interaction: The hydroxyl group can form hydrogen bonds with enzyme active sites, potentially influencing enzymatic activity.

- Biological Activity: Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Medicine

Research into the medicinal applications of this compound focuses on its potential as a therapeutic agent:

- Antimicrobial Properties: Laboratory studies have indicated that this compound may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects: Research is ongoing to explore its effectiveness in reducing inflammation in various biological models.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent effect on bacterial growth inhibition.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 0.5 | 10 |

| 1.0 | 15 |

| 2.0 | 20 |

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group. This suggests potential for development into an anti-inflammatory drug.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

1-(3-Methoxy-4-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an iso-pentoxy group.

1-(3-Methoxy-4-propoxyphenyl)ethanol: Contains a propoxy group instead of an iso-pentoxy group.

Uniqueness: 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol is unique due to the presence of the iso-pentoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Activité Biologique

1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, antiproliferative, and other pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

This indicates it possesses a methoxy group, an iso-pentoxy side chain, and an ethanol moiety, which may contribute to its biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis and other resistant bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis through interference with fatty acid synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD |

| Triazole derivatives | Mycobacterium tuberculosis | Varies |

| Homovanillyl alcohol | Staphylococcus aureus | 62.5 µg/mL |

Antiproliferative Effects

In vitro studies have explored the antiproliferative effects of this compound on various cancer cell lines. For example, compounds with similar structures have shown promise in inhibiting the proliferation of HeLa and A549 cells, suggesting potential applications in cancer therapy .

Table 2: Antiproliferative Activity

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Flavonoid derivatives | A549 | 242.52 |

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, structural modifications that enhance lipophilicity can lead to improved membrane permeability, facilitating better interaction with cellular targets .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related compound effectively reduced bacterial load in infected mice models, indicating its potential for therapeutic use against resistant strains .

- Cancer Treatment : Another investigation revealed that derivatives of this compound significantly inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxy-4-iso-pentoxyphenyl)ethanol, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Claisen-Schmidt condensation , leveraging its methoxy and iso-pentoxy substituents. For example, analogous methoxyphenyl ethanol derivatives are synthesized using ethanolic NaOH (10% w/v) under reflux (80–90°C) for 3–4 hours, followed by recrystallization from ethanol to isolate the product . Yield optimization hinges on controlling the stoichiometry of the alkoxy substituent precursors and reaction pH (ideally pH 10–12). Catalysts like thionyl chloride (for hydroxyl activation) or acetic acid (for condensation) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for confirmation?

- Methodological Answer : 1H/13C NMR and FT-IR are essential. Key NMR signals include:

- A singlet at δ 3.8–3.9 ppm (methoxy -OCH3) .

- A triplet for the iso-pentoxy group’s terminal methyl (δ 0.9–1.1 ppm) .

- Hydroxyl proton resonance (broad peak at δ 1.5–2.0 ppm) .

IR spectra should show O-H stretching (3200–3600 cm⁻¹) and C-O-C ether vibrations (1050–1150 cm⁻¹) . Cross-validate with PubChem-derived InChIKey and mass spectrometry data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar methoxyphenyl ethanol derivatives?

- Methodological Answer : Discrepancies often arise from substituent positional isomerism (e.g., 3-methoxy vs. 4-methoxy) altering steric and electronic interactions with targets. For example, 2-(3-Methoxyphenyl)ethanol exhibits distinct reactivity compared to its 4-methoxy analog due to hindered rotation of the hydroxyl group . To resolve contradictions:

- Perform dose-response assays across multiple cell lines to isolate substituent-specific effects.

- Use molecular docking simulations to compare binding affinities of positional isomers .

- Validate findings against PubChem’s bioactivity datasets to identify outliers .

Q. What computational approaches are used to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrophilic/nucleophilic sites. Key steps:

Optimize geometry using Gaussian09 to determine charge distribution on the methoxy and iso-pentoxy groups .

Calculate Fukui indices to predict sites prone to oxidation (e.g., the hydroxyl-bearing carbon) .

Compare HOMO-LUMO gaps with analogs (e.g., 2-(4-Methoxyphenyl)ethanol) to assess stability under acidic/basic conditions .

Q. How do structural modifications to the iso-pentoxy chain impact the compound’s physicochemical properties and biological interactions?

- Methodological Answer : Branching in the iso-pentoxy group increases hydrophobicity (logP) compared to linear alkoxy chains. To quantify:

- Use HPLC retention time analysis with a C18 column (acetonitrile/water gradient) to compare logP with linear-chain analogs .

- Assess membrane permeability via PAMPA assays , correlating results with molecular dynamics simulations of lipid bilayer interactions .

- Replace iso-pentoxy with cyclopentyl or tert-butoxy groups to study steric effects on enzyme inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Variations often stem from polymorphism or residual solvents. To reconcile:

- Perform DSC/TGA to confirm thermal stability and detect solvates .

- Compare solubility in aprotic (DMSO) vs. protic (ethanol) solvents using the Hildebrand solubility parameter .

- Cross-reference NIST’s purity-certified datasets (e.g., IR spectra) to rule out impurities .

Experimental Design Considerations

Q. What controls are essential when evaluating the antioxidant activity of this compound?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.